



# Application Notes and Protocols: AG-1909 in Allergic Asthma Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AG-1909** is a component of a combination of two human IgG4 monoclonal antibodies, REGN1908 and REGN1909, designed to target the major cat allergen, Fel d 1. This passive immunotherapy approach offers a novel strategy for the prevention and treatment of cat allergen-induced allergic asthma. By binding to Fel d 1, REGN1908/1909 effectively neutralizes the allergen, preventing its interaction with allergen-specific IgE on the surface of mast cells and basophils. This blockade inhibits the initiation of the allergic cascade, thereby mitigating the symptoms of allergic asthma. These application notes provide a comprehensive overview of the use of **AG-1909** (as part of the REGN1908/1909 combination) in preclinical and clinical studies of allergic asthma, including detailed experimental protocols and a summary of key quantitative data.

### **Mechanism of Action**

REGN1908 and REGN1909 are two distinct monoclonal antibodies that bind to different epitopes on the Fel d 1 protein. The combination of these two antibodies provides a more comprehensive blockade of the allergen. The primary mechanism of action involves the formation of an antibody-allergen complex, which prevents Fel d 1 from cross-linking IgE molecules bound to the high-affinity IgE receptor (FcɛRI) on mast cells and basophils. This inhibition of IgE cross-linking prevents the degranulation of these cells and the subsequent



release of inflammatory mediators, such as histamine, leukotrienes, and cytokines, which are responsible for the clinical manifestations of allergic asthma.

## Signaling Pathway of Allergic Asthma and AG-1909 Intervention

The following diagram illustrates the typical signaling pathway of an allergic asthma reaction and the point of intervention for **AG-1909** (REGN1908/1909).



Click to download full resolution via product page

Caption: Allergic asthma pathway and AG-1909 intervention.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from a clinical trial evaluating a single 600 mg dose of REGN1908/1909 in cat-allergic patients with mild asthma.

Table 1: Effect on Forced Expiratory Volume in 1 Second (FEV1) Reduction



| Timepoint                      | REGN1908/1909 (n=29)     | Placebo (n=27)      |
|--------------------------------|--------------------------|---------------------|
| Day 8                          | No significant reduction | ≥20% mean reduction |
| Day 29                         | No significant reduction | ≥20% mean reduction |
| Day 57                         | No significant reduction | ≥20% mean reduction |
| Day 85                         | No significant reduction | ≥20% mean reduction |
| Data from a study where        |                          |                     |
| patients were exposed to cat   |                          |                     |
| allergen in an environmental   |                          |                     |
| exposure unit. An early        |                          |                     |
| asthmatic response was         |                          |                     |
| defined as a ≥20% reduction in |                          |                     |
| FEV1.[1][2]                    |                          |                     |

Table 2: Early Asthmatic Response (EAR) and Allergen Tolerance

| Parameter                                                                | REGN1908/1909                                         | Placebo                               |
|--------------------------------------------------------------------------|-------------------------------------------------------|---------------------------------------|
| Patients with EAR by 4 hours                                             | Most did not have an EAR                              | Most experienced an EAR within 1 hour |
| Allergen Tolerance                                                       | Tolerated 3-fold higher allergen quantities (P < .05) | Baseline tolerance                    |
| Data collected at all tested time points (Days 8, 29, 57, and 85).[1][2] |                                                       |                                       |

Table 3: Effect on Skin Prick Test (SPT) Reactivity



| Timepoint                                                        | REGN1908/1909 vs. Placebo                                     |
|------------------------------------------------------------------|---------------------------------------------------------------|
| All tested time points                                           | Substantially reduced skin test reactivity (nominal P < .001) |
| Skin prick tests were performed with cat allergen extract.[1][2] |                                                               |

## Experimental Protocols In Vivo Model: Cat Allergen-Induced Asthma in Mice

This protocol describes a model for inducing chronic allergic asthma in mice using the cat allergen Fel d 1.

Workflow Diagram



Click to download full resolution via product page

Caption: Workflow for cat allergen-induced asthma mouse model.

Materials:



- Female BALB/c mice
- Recombinant Fel d 1 (rFel d 1)
- Alum adjuvant (e.g., Imject™ Alum)
- Cat dander extract (CDE)
- Methacholine
- Phosphate-buffered saline (PBS)
- Anesthesia (e.g., ketamine/xylazine)

#### Procedure:

- Sensitization:
  - $\circ~$  On day 0, sensitize female BALB/c mice by subcutaneous injection with 1  $\mu g$  of rFel d 1 adsorbed to alum adjuvant.
- Challenge:
  - Starting on day 14, challenge the mice intranasally three times a week for seven consecutive weeks.
  - $\circ$  Each challenge consists of 10  $\mu$ g of CDE spiked with 0.1  $\mu$ g of rFel d 1 in 50  $\mu$ L of PBS, administered to anesthetized mice.
- Endpoint Analysis (24-48 hours after the final challenge):
  - Airway Hyperresponsiveness (AHR):
    - Anesthetize mice and measure baseline lung resistance and compliance using a wholebody plethysmograph.
    - Administer increasing concentrations of aerosolized methacholine and record changes in lung function.



- Bronchoalveolar Lavage (BAL):
  - Euthanize mice and perform a tracheotomy.
  - Lavage the lungs with PBS to collect BAL fluid.
  - Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
  - Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17) in the BAL fluid supernatant by ELISA.
- Serum Analysis:
  - Collect blood via cardiac puncture.
  - Measure serum levels of Fel d 1-specific IgE and IgG antibodies by ELISA.
- Lung Histology:
  - Perfuse the lungs and fix them in 10% neutral buffered formalin.
  - Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

## In Vitro Assay: Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay to assess the activation of basophils in response to an allergen.

Workflow Diagram





Click to download full resolution via product page

Caption: Workflow for the Basophil Activation Test (BAT).

#### Materials:

- Heparinized whole blood from cat-allergic patients and non-allergic controls
- Purified Fel d 1 allergen
- Positive control: anti-FceRI antibody
- Negative control: Stimulation buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+)
- Fluorescently labeled monoclonal antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, anti-IgE-PE, anti-CD45-PerCP)
- Lysis buffer



Flow cytometer

#### Procedure:

- Blood Collection:
  - Collect venous blood into heparin-containing tubes.
- Stimulation:
  - Aliquot 100 μL of whole blood into flow cytometry tubes.
  - Add 50 μL of different concentrations of Fel d 1 allergen, anti-FcεRI antibody (positive control), or stimulation buffer (negative control).
  - Incubate for 15-30 minutes at 37°C.
- Staining:
  - Add a cocktail of fluorescently labeled antibodies to identify and assess the activation of basophils (e.g., anti-CD63, anti-CD203c, and a basophil identification marker like anti-IgE).
  - Incubate for 15-20 minutes at 4°C in the dark.
- Lysis and Washing:
  - Add red blood cell lysis buffer and incubate for 10 minutes at room temperature.
  - Centrifuge the tubes and wash the cell pellet with wash buffer.
- Flow Cytometry Analysis:
  - Resuspend the cells in sheath fluid and acquire the samples on a flow cytometer.
  - Gate on the basophil population (e.g., IgE-positive, CD45-low).
  - Determine the percentage of activated basophils (e.g., CD63-positive or CD203c-bright)
     for each condition.



## Clinical Protocol: Allergen Challenge in an Environmental Exposure Unit (EEU)

This protocol outlines the procedure for evaluating the efficacy of a therapeutic agent in preventing allergen-induced asthmatic responses in a controlled setting.

Workflow Diagram



Click to download full resolution via product page

Caption: Workflow for an Environmental Exposure Unit (EEU) clinical trial.

Study Design:



- Randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Cat-allergic patients with mild asthma.
- Intervention: A single subcutaneous dose of REGN1908/1909 (e.g., 600 mg) or placebo.

#### Procedure:

- Screening and Baseline:
  - Screen patients for eligibility based on a history of cat allergy, positive skin prick test to cat allergen, and a diagnosis of mild asthma.
  - Conduct two baseline visits where patients are exposed to cat allergen in an EEU to establish their baseline early asthmatic response (EAR), defined as a ≥20% decrease in FEV1.
- · Randomization and Dosing:
  - Randomize eligible patients to receive a single dose of REGN1908/1909 or placebo.
- Follow-up and Allergen Challenge:
  - Schedule follow-up visits at predefined time points (e.g., Day 8, 29, 57, and 85).
  - At each follow-up visit, expose patients to cat allergen in the EEU for a specified duration (e.g., up to 4 hours).
- Efficacy Assessments:
  - Measure FEV1 at regular intervals (e.g., every 20 minutes) during and after the allergen exposure in the EEU.
  - The primary endpoint is the prevention of a ≥20% reduction in FEV1.
  - Secondary endpoints can include the time to EAR and the total amount of allergen tolerated.



Perform skin prick tests with cat allergen at each visit to assess changes in skin reactivity.

### Conclusion

**AG-1909**, as a component of the REGN1908/1909 combination therapy, represents a promising targeted approach for the management of cat allergen-induced allergic asthma. The provided data and protocols offer a framework for researchers and clinicians to further investigate and understand the application of this novel passive immunotherapy. The ability to effectively neutralize the primary trigger of the allergic cascade holds significant potential for improving the quality of life for individuals with this common and often debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Flow cytometry for basophil activation markers: the measurement of CD203c upregulation is as reliable as CD63 expression in the diagnosis of cat allergy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: AG-1909 in Allergic Asthma Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605001#application-of-ag-1909-in-studies-of-allergic-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com